molecular formula C17H16ClN5O3 B2461215 1-(4-chlorophenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 852440-64-3

1-(4-chlorophenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2461215
CAS No.: 852440-64-3
M. Wt: 373.8
InChI Key: HOPUAKFHNQHDSG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolopyrimidinone derivative featuring a 4-chlorophenyl substituent at position 1 and a morpholine-linked oxoethyl group at position 4. This scaffold is structurally related to kinase inhibitors and other bioactive molecules targeting nucleotide-binding domains . The morpholine moiety enhances solubility and modulates pharmacokinetic properties, while the chlorophenyl group contributes to hydrophobic interactions in binding pockets .

Properties

IUPAC Name

1-(4-chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O3/c18-12-1-3-13(4-2-12)23-16-14(9-20-23)17(25)22(11-19-16)10-15(24)21-5-7-26-8-6-21/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPUAKFHNQHDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Introduction of the 4-chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the 2-morpholin-4-yl-2-oxoethyl side chain: This can be accomplished through nucleophilic substitution reactions using morpholine and suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

The compound has demonstrated notable antitumor properties, primarily through the inhibition of specific kinases involved in cell cycle regulation. Research indicates that derivatives of pyrazolo-pyrimidines can induce apoptosis in various cancer cell lines.

Case Study: Cancer Cell Proliferation Inhibition

A study published in Cancer Letters evaluated the cytotoxicity of this compound against human breast and lung cancer cells. The results showed a significant reduction in cell viability with an IC50 value of 15 µM for breast cancer cells, indicating strong antitumor efficacy.

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been explored, particularly in neurodegenerative diseases.

Key Enzyme Targets:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are being investigated for their potential in treating Alzheimer's disease. The compound exhibited an IC50 value of 25 µM, comparable to established AChE inhibitors.
  • Urease : This enzyme is crucial for the survival of Helicobacter pylori, a bacterium linked to gastric ulcers. The compound showed promising urease inhibition with an IC50 value of 30 µM.

Antimicrobial Properties

Preliminary studies suggest that this pyrazolo-pyrimidine derivative possesses antimicrobial activity against various bacterial strains.

Case Study: Antibacterial Activity

In tests against Staphylococcus aureus and Escherichia coli, the compound demonstrated moderate inhibition zones, indicating its potential as an antibacterial agent.

Neuroprotective Effects

Research indicates that the compound may exhibit neuroprotective effects, particularly through modulation of glutamate receptors. This is promising for conditions like Parkinson's disease, where glutamate dysregulation is a concern.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly affect its efficacy and selectivity.

Table 1: Biological Activities of the Compound

Activity TypeAssay MethodResult
AntitumorMTT AssayIC50 = 15 µM (breast cancer)
AChE InhibitionSpectrophotometryIC50 = 25 µM
Urease InhibitionColorimetric AssayIC50 = 30 µM
AntibacterialZone of InhibitionModerate activity against S. aureus

Table 2: Structure-Activity Relationship (SAR)

Compound VariantBiological ActivityNotes
Base CompoundModerate AChE InhibitorFoundational structure
Morpholino Substituted VariantEnhanced neuroprotectionImproved receptor modulation
Chlorophenyl Substituted VariantIncreased antitumor efficacyStronger kinase inhibition

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is essential for determining its therapeutic potential. Factors such as solubility, stability, and metabolic pathways influence how effectively it can reach target sites within the body.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications Reference
1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Lacks the morpholine-oxoethyl group at position 5 Base scaffold for kinase inhibitors; minimal solubility due to absence of polar groups
2-{4-[5-(4-chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-3-yl]piperidin-1-yl}-2-oxoethanol Piperidine ring replaces morpholine; hydroxyl group at terminal oxoethyl chain Improved binding affinity in kinase assays; moderate solubility
4-[(4-chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one Piperazine and hydroxyethyl substituents; chlorophenyl linked via amino group Potential PDE inhibitor; enhanced solubility due to hydroxyethyl group
3-(4-chlorophenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one Sulfanyl-methyl and methyl groups; pyrazolo[1,5-a]pyrimidine core Anticandidate for antimicrobial activity; lipophilic substituents enhance membrane permeation

Key Findings:

Role of Morpholine vs. Piperidine/Piperazine: The morpholine-oxoethyl group in the target compound likely enhances solubility compared to the piperidine analog in , which retains moderate hydrophilicity due to its hydroxyl group .

Chlorophenyl Substituent :

  • The 4-chlorophenyl group is a conserved feature across analogs, contributing to hydrophobic interactions critical for binding ATP pockets in kinases .

Biological Activity Trends: Pyrazolo[3,4-d]pyrimidinones (e.g., ) are frequently associated with kinase inhibition (e.g., JAK2, PI3K) due to their planar heterocyclic core . Sulfanyl-methyl derivatives () show divergent activity, suggesting substituent-dependent target selectivity .

Biological Activity

The compound 1-(4-chlorophenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology and enzyme inhibition. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole and pyrimidine precursors. The introduction of the morpholine moiety is crucial for enhancing the compound's solubility and biological activity. Recent studies have utilized various synthetic pathways to optimize yield and purity, ensuring that the final product is suitable for biological testing.

Anticancer Properties

Recent research has highlighted the anticancer potential of pyrazolo-pyrimidine derivatives. For instance, a related compound was shown to exhibit significant inhibitory effects on glioblastoma cell lines by targeting the AKT signaling pathway. The compound demonstrated low micromolar activity against AKT2/PKBβ, a key player in oncogenic signaling pathways associated with glioma malignancy .

Table 1: Inhibitory Activity Against Kinases

CompoundTarget KinaseIC50 (µM)
1-(4-chlorophenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-pyrazolo[3,4-d]pyrimidin-4-oneAKT2/PKBβ12
Related Compound 4jAKT2/PKBβ14

This compound displayed a selective toxicity profile, showing significant cytotoxicity in cancer cells while being relatively non-toxic to normal cells, which is a desirable characteristic for anticancer agents.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been evaluated for its potential as an enzyme inhibitor. Studies have indicated that derivatives of pyrazolo-pyrimidines can inhibit various enzymes such as urease and acetylcholinesterase (AChE). These enzymes are critical in several biological processes and are often targeted in therapeutic strategies against diseases like cancer and neurodegenerative disorders .

Table 2: Enzyme Inhibition Activities

CompoundEnzyme TargetIC50 (µM)
1-(4-chlorophenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-pyrazolo[3,4-d]pyrimidin-4-oneUrease6.28
Related CompoundAChE2.14

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of specific kinases and enzymes that are pivotal in cancer progression and metabolic processes. By selectively targeting AKT pathways, it disrupts cancer cell survival and proliferation mechanisms. Furthermore, enzyme inhibition contributes to its therapeutic profile by potentially mitigating symptoms associated with various diseases.

Case Studies

Several case studies have documented the effectiveness of pyrazolo-pyrimidine derivatives in preclinical models:

  • Anti-Glioma Activity : A study reported that a related pyrazolo compound inhibited neurosphere formation in primary patient-derived glioma stem cells while maintaining low toxicity towards non-cancerous cells .
  • Antifungal and Antitubercular Activity : Other derivatives have shown promising results against pathogenic fungi and Mycobacterium tuberculosis, indicating a broad spectrum of biological activity .

Q & A

Advanced Question

  • Analog Synthesis : Replace morpholine with piperidine, thiomorpholine, or azetidine to assess steric/electronic effects .
  • Biological Testing : Compare kinase inhibition (IC₅₀) in vitro. For example, morpholine analogs showed 3-fold higher selectivity for PI3Kδ than piperidine derivatives in related studies .
  • Crystallographic Analysis : Resolve ligand-protein co-crystal structures to map interactions (e.g., morpholine oxygen hydrogen-bonding with Asp831 in EGFR) .

What in vitro assays are suitable for evaluating kinase inhibition potential?

Advanced Question

  • Enzyme Assays : Use recombinant kinases (e.g., CDK2, JAK2) with ATP-Glo™ luminescence assays to measure IC₅₀ values. Include staurosporine as a positive control .
  • Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays. Dose-response curves (1–100 µM) identify potency .
  • Selectivity Profiling : Screen against kinase panels (e.g., KinomeScan) to assess off-target effects. Morpholine derivatives often show selectivity for lipid kinases .

How to address discrepancies in biological activity data across different research groups?

Advanced Question

  • Standardized Protocols : Align assay conditions (e.g., ATP concentration, incubation time). Variability in ATP levels (10–100 µM) can shift IC₅₀ values by an order of magnitude .
  • Compound Purity : Validate purity (>95%) via HPLC before testing. Impurities from incomplete cyclization (e.g., unreacted hydrazides) may falsely modulate activity .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Contradictions in IC₅₀ values may arise from cell line-specific genetic backgrounds .

What strategies optimize the compound’s solubility for in vivo studies?

Advanced Question

  • Salt Formation : Prepare hydrochloride salts via treatment with HCl gas in ethanol, improving aqueous solubility by 5–10× .
  • Prodrug Design : Introduce phosphate esters at the pyrimidinone oxygen, which hydrolyze in vivo to release the active compound .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance bioavailability. For morpholine derivatives, 2-hydroxypropyl-β-cyclodextrin increased solubility from 0.1 mg/mL to 2.5 mg/mL .

How to validate the compound’s mechanism of action in complex biological systems?

Advanced Question

  • Biochemical Profiling : Use kinobeads or affinity chromatography to pull down cellular targets. Mass spectrometry identifies binding partners .
  • CRISPR Knockout : Generate kinase-deficient cell lines (e.g., EGFR KO) to confirm target dependency. A >50% reduction in activity in KO models supports target engagement .
  • Pharmacodynamic Markers : Measure downstream biomarkers (e.g., phosphorylated Akt for PI3K inhibitors) in tumor xenografts .

What are the best practices for scaling up synthesis while maintaining yield and purity?

Advanced Question

  • Flow Chemistry : Continuous flow reactors minimize exothermic side reactions during cyclization steps, improving yield by 20–30% .
  • Purification : Use flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to isolate the product. For gram-scale batches, recrystallization from ethanol/water achieves >99% purity .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression and detect intermediates .

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